An In-Depth Technical Guide to the Structure Elucidation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
An In-Depth Technical Guide to the Structure Elucidation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of the novel heterocyclic compound, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the strategic rationale behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction
Proposed Synthetic Pathway and Initial Characterization
A plausible synthetic route to the target compound can be adapted from established methods for preparing substituted pyrazolo[3,4-b]pyridines.[5] The elucidation process begins with the confirmation of the molecular formula and the identification of key functional groups.
Caption: Overall workflow from synthesis to structure confirmation.
Part 1: Mass Spectrometry for Molecular Formula Determination
Mass spectrometry is the first-line technique to confirm the molecular weight and deduce the elemental composition of the synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[1]
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Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Analysis: The high mass accuracy of the instrument allows for the determination of the elemental formula by comparing the measured mass to calculated masses of potential formulas.
Expected Results and Interpretation
The molecular formula for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is C₁₀H₁₃N₅. The expected monoisotopic mass of the neutral molecule is 203.1171 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 204.1249.
Table 1: Predicted HRMS Data
| Ion Species | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | 204.1249 | 204.1249 ± 5 ppm |
Furthermore, tandem MS (MS/MS) experiments can provide structural insights through fragmentation analysis. While specific fragmentation patterns for this exact molecule are not published, analysis of related pyrazolopyrimidine and pyrazolopyridine structures suggests potential fragmentation pathways.[6][7] Common losses would likely include the elimination of HCN, NH₃, and methyl radicals from the core structure.
Caption: Plausible MS/MS fragmentation pathways.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and chemical environment of the molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for an unambiguous assignment.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
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Data Acquisition:
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¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments and their multiplicities.
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¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
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COSY (Correlation Spectroscopy): To establish ³J-coupling (proton-proton) correlations.
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HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond C-H correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) C-H correlations, which are crucial for connecting different fragments of the molecule.
-
-
Predicted Spectral Data and Interpretation
Based on published data for a wide range of pyrazolo[3,4-b]pyridine derivatives, the following spectral features are anticipated.[5][8][9]
¹H NMR:
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Pyridine Ring Protons: Two singlets (or narrow doublets depending on long-range coupling) are expected for the protons at positions 4 and 6 of the pyridine ring. These typically appear in the aromatic region (δ 7.0-8.5 ppm).
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Methyl Protons: Two distinct singlets for the two methyl groups (N1-CH₃ and C3-CH₃). The N-methyl group is expected to be slightly upfield compared to the C-methyl group.
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Methanamine Protons: A singlet for the CH₂ group and a broad singlet for the NH₂ protons. The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.
¹³C NMR:
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Aromatic Carbons: Signals for the carbon atoms of the pyrazolo[3,4-b]pyridine core. Quaternary carbons can be distinguished from protonated carbons using DEPT.
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Methyl Carbons: Two signals in the aliphatic region.
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Methanamine Carbon: A signal for the CH₂ carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| N1-CH₃ | ~3.8 - 4.2 | ~30 - 35 | C3, C7a |
| C3-CH₃ | ~2.5 - 2.8 | ~12 - 18 | C3, C3a |
| H-4 | ~8.0 - 8.5 | ~130 - 135 | C5, C6, C7a |
| H-6 | ~7.0 - 7.5 | ~110 - 115 | C4, C5, C7a |
| 5-CH₂NH₂ | ~4.0 - 4.5 | ~40 - 45 | C4, C5, C6 |
| 5-CH₂N H₂ | variable (broad) | - | - |
| C3 | - | ~150 - 155 | N1-CH₃, C3-CH₃ |
| C3a | - | ~115 - 120 | C3-CH₃, H-4 |
| C5 | - | ~145 - 150 | H-4, H-6, 5-CH₂NH₂ |
| C7a | - | ~140 - 145 | N1-CH₃, H-4, H-6 |
The HMBC experiment is critical for confirming the overall structure. For instance, correlations from the N1-methyl protons to carbons C3 and C7a will unequivocally establish the position of this methyl group. Similarly, correlations from the C5-methylene protons (5-CH₂NH₂) to carbons C4, C5, and C6 will confirm the attachment point of the methanamine substituent.
Part 3: Infrared (IR) Spectroscopy for Functional Group Verification
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.
Expected Spectral Features
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N-H Stretch: A pair of medium intensity bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂).
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H stretching of the methyl and methylene groups, and just above 3000 cm⁻¹ for the aromatic C-H stretching.
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C=N and C=C Stretch: A series of bands in the 1650-1450 cm⁻¹ region characteristic of the pyrazolopyridine aromatic system.
-
N-H Bend: A band around 1600 cm⁻¹ due to the scissoring motion of the NH₂ group.
Part 4: X-Ray Crystallography for Absolute Structure Confirmation
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive proof of structure, including stereochemistry if applicable.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve the phase problem and refine the structural model against the collected data.
Expected Outcome
A successful crystallographic analysis will yield a 3D model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data can be compared with structures of related pyrazolopyridine compounds to identify any unusual geometric parameters.[10][11][12]
Conclusion
The structural elucidation of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry will confirm the elemental composition, while a comprehensive suite of NMR experiments will establish the precise atomic connectivity. Infrared spectroscopy will provide corroborating evidence for the presence of key functional groups. Finally, single-crystal X-ray diffraction, if achievable, offers the ultimate, unambiguous confirmation of the molecular structure. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a high degree of confidence in the assigned structure, a critical step in the advancement of any research or drug development program involving this novel compound.
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